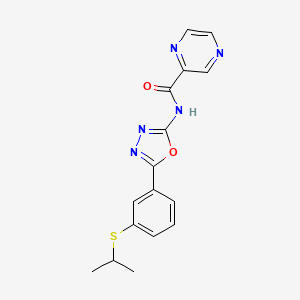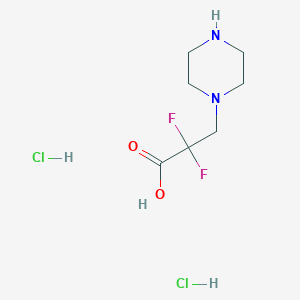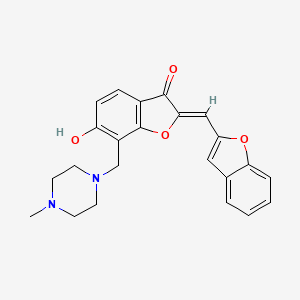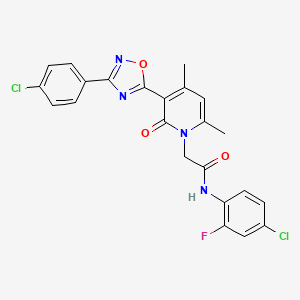
N-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazine and oxadiazole, both of which are heterocyclic compounds containing nitrogen atoms. Pyrazine is a six-membered ring with two nitrogen atoms opposite each other, and oxadiazole is a five-membered ring with two nitrogen atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings and functional groups. The isopropylthio group attached to the phenyl ring would add to this complexity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the specific arrangement and types of atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen mit einem Pyrrolopyrazin-Gerüst, das der Struktur der fraglichen Verbindung ähnelt, haben eine antibakterielle Aktivität gezeigt . Dies deutet darauf hin, dass „N-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazin-2-carboxamid“ möglicherweise bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden könnte.
Entzündungshemmende Aktivität
Pyrrolopyrazin-Derivate haben auch entzündungshemmende Eigenschaften gezeigt . Daher könnte diese Verbindung möglicherweise zur Behandlung entzündlicher Erkrankungen eingesetzt werden.
Antivirale Aktivität
Die antivirale Aktivität von Pyrrolopyrazin-Derivaten wurde berichtet . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung antiviraler Medikamente eingesetzt werden könnte.
Antifungal Aktivität
Pyrrolopyrazin-Derivate haben eine antifungale Aktivität gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung von Antimykotika eingesetzt werden könnte.
Antioxidative Aktivität
Einige Pyrazin-Derivate haben ein hohes antioxidatives Potenzial gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise als Antioxidans eingesetzt werden könnte.
Kinase-Inhibitorische Aktivität
Pyrrolopyrazin-Derivate haben eine Aktivität bei der Kinase-Inhibition gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung von Kinase-Inhibitoren eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is suggested that similar compounds may inhibit enzymes such as tyrosine kinases and c-met kinase , as well as induce apoptosis and tumor hypoxia .
Biochemical Pathways
Similar compounds have been found to affect a number of pathways, including those involved in the inhibition of enzymes and induction of apoptosis and tumor hypoxia .
Result of Action
Similar compounds have shown inhibitory action on cancer cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-10(2)24-12-5-3-4-11(8-12)15-20-21-16(23-15)19-14(22)13-9-17-6-7-18-13/h3-10H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDVQZZOCNWVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-CYCLOPENTYL-2-[4-METHYL-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE](/img/structure/B2545031.png)

![2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2545034.png)
![2-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2545035.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2545037.png)

![5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2545040.png)
![1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2545041.png)
![3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2545043.png)



![N-(2-hydroxyethyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2545048.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide](/img/structure/B2545050.png)
